molecular formula C10H14BrN B3023192 1-(4-bromophenyl)-N,N-dimethylethanamine CAS No. 140621-51-8

1-(4-bromophenyl)-N,N-dimethylethanamine

Cat. No.: B3023192
CAS No.: 140621-51-8
M. Wt: 228.13 g/mol
InChI Key: YUNJWUBNQZOPRY-UHFFFAOYSA-N
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Description

Contextualization within Organic and Medicinal Chemistry

The N,N-dimethylated amino group is another key feature, which generally imparts different pharmacological and pharmacokinetic properties compared to primary or secondary amines. While specific research into the medicinal applications of 1-(4-bromophenyl)-N,N-dimethylethanamine is not extensively documented, its structural motifs are present in compounds investigated for various therapeutic targets. The bromophenyl group is a common feature in medicinal chemistry, often used to modulate the properties of a lead compound.

Structural Characteristics and Chemical Class

This compound belongs to the class of substituted phenethylamines. Its structure consists of a benzene (B151609) ring substituted with a bromine atom at the fourth position (para-position). Attached to this ring is an ethylamine (B1201723) chain, with two methyl groups on the terminal nitrogen atom.

PropertyValue
Molecular Formula C10H14BrN
Molecular Weight 228.13 g/mol
Chemical Name This compound
CAS Number 4187-30-8
Class Substituted Phenethylamine (B48288)

The presence of a chiral center at the benzylic carbon means that this compound can exist as two enantiomers: (R)-1-(4-bromophenyl)-N,N-dimethylethanamine and (S)-1-(4-bromophenyl)-N,N-dimethylethanamine. The stereochemistry of such molecules is often crucial for their biological activity, as different enantiomers can exhibit distinct interactions with chiral biological targets like enzymes and receptors.

Significance as a Chemical Scaffold and Building Block for Complex Architectures

The true significance of this compound in academic research appears to lie in its potential as a chemical scaffold and a building block for the synthesis of more complex molecules. The bromine atom on the phenyl ring is a particularly useful functional group for synthetic chemists. It can readily participate in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the core structure into a diverse array of derivatives.

For instance, the bromine atom can be replaced with various aryl, alkyl, or alkynyl groups, providing access to a wide range of analogs with potentially different biological activities. The tertiary amine functionality can also be a site for further chemical modification.

While specific examples of this compound being used as a building block in the synthesis of complex architectures are not prevalent in the reviewed literature, the chemical principles of its functional groups strongly suggest its utility in this regard. The synthesis of derivatives of the related compound, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, via Suzuki cross-coupling reactions highlights the synthetic potential of the bromophenyl moiety. researchgate.netresearchgate.net

Overview of Current Research Trajectories and Open Questions

Current academic research specifically focused on this compound is sparse. The available information is primarily centered on its basic chemical properties and its availability as a research chemical. There is a noticeable lack of in-depth studies exploring its synthesis, reactivity, and potential applications in medicinal chemistry or materials science.

Several open questions remain regarding this compound:

Detailed Synthetic Routes: While the synthesis can be inferred from standard organic chemistry reactions, detailed and optimized synthetic protocols for this compound are not widely published.

Pharmacological Profile: The biological activity of this compound and its individual enantiomers has not been thoroughly investigated. Its potential targets and pharmacological effects are largely unknown.

Material Science Applications: The properties of materials derived from this compound, for example, through polymerization or incorporation into larger supramolecular structures, have not been explored.

Comparative Studies: There is a lack of research comparing the properties and activities of this compound with its non-brominated or differently substituted analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-8(12(2)3)9-4-6-10(11)7-5-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNJWUBNQZOPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Established and Emerging Synthetic Methodologies for 1 4 Bromophenyl N,n Dimethylethanamine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves the deconstruction of a target molecule into simpler, commercially available precursors through a series of "disconnections" that correspond to known chemical reactions. wikipedia.orgdeanfrancispress.com For the target molecule 1-(4-bromophenyl)-N,N-dimethylethanamine, two primary retrosynthetic disconnections are most logical.

The most common and strategically sound disconnection is of the carbon-nitrogen (C-N) bond. This approach simplifies the tertiary amine into an electrophilic precursor and a nucleophilic amine. This leads to two synthons: a 1-(4-bromophenyl)ethyl cation and a dimethylamine (B145610) anion. The corresponding synthetic equivalents would be 1-(4-bromophenyl)ethyl halide and dimethylamine, respectively. This pathway points towards synthesis via nucleophilic substitution or, more commonly, reductive amination.

A second possible, though less common, disconnection breaks the carbon-carbon (C-C) bond between the aromatic ring and the ethyl side chain. This would yield a 4-bromophenyl anion synthon (equivalent to a Grignard or organolithium reagent) and a (2-dimethylamino)ethyl cation synthon. This route is generally more complex for this specific target compared to the C-N disconnection.

Classical Synthetic Routes

This method follows the logic of the primary C-N bond disconnection. It involves the direct alkylation of dimethylamine with a suitable 1-(4-bromophenyl)ethyl halide, such as 1-(4-bromophenyl)ethyl bromide. This is a classical SN2 reaction where the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen.

However, direct alkylation of amines can be difficult to control, often leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.com Careful control of reaction conditions, such as stoichiometry and temperature, is necessary to optimize the yield of the desired tertiary amine.

Reductive amination is a highly efficient and widely used method for synthesizing amines from carbonyl compounds. libretexts.orgorganic-chemistry.org This two-part process is arguably the most common and practical route to this compound. libretexts.orglibretexts.org The synthesis begins with the reaction between 4'-bromoacetophenone (B126571) and dimethylamine.

The first step is the nucleophilic addition of dimethylamine to the carbonyl carbon of the ketone, which, after dehydration, forms an intermediate iminium ion. libretexts.org The second step is the reduction of this iminium ion to the final tertiary amine. libretexts.org A variety of reducing agents can be employed, each with specific advantages. masterorganicchemistry.com

Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is selective for the reduction of the iminium ion in the presence of the unreacted ketone. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is a general and selective reducing agent for reductive aminations. organic-chemistry.orgcommonorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄): This reagent can also be used, but since it can reduce the starting ketone, it is typically added after allowing sufficient time for the iminium ion to form. masterorganicchemistry.comcommonorganicchemistry.com

The general reaction is as follows: 4'-bromoacetophenone + (CH₃)₂NH → [Iminium Ion Intermediate] --(Reducing Agent)--> this compound

Reducing AgentTypical SolventKey Characteristics
Sodium cyanoborohydride (NaBH₃CN)Methanol (MeOH)Selective for iminium ions over ketones; toxic cyanide byproduct. masterorganicchemistry.comcommonorganicchemistry.com
Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM), Dichloroethane (DCE)Mild, less toxic, does not require pH control, sensitive to water. organic-chemistry.orgcommonorganicchemistry.com
Sodium borohydride (NaBH₄)Methanol (MeOH), Ethanol (EtOH)Can reduce the starting ketone; often added after imine formation is complete. commonorganicchemistry.com
Borohydride Exchange Resin (BER)Ethanol (EtOH)Heterogeneous reagent, allows for simple work-up. koreascience.kr

This section details the initial and critical step of the reductive amination pathway: the formation of the iminium intermediate. The reaction between an aldehyde or ketone and a secondary amine, like dimethylamine, yields an iminium ion. libretexts.org Specifically, the lone pair of electrons on the nitrogen of dimethylamine attacks the electrophilic carbonyl carbon of 4'-bromoacetophenone. This is followed by a proton transfer and subsequent elimination of a water molecule to generate the positively charged iminium species. This intermediate is not isolated but is reduced in situ to the final amine product.

Beyond reductive amination, other established methods can be employed.

From Phenethylamines: An alternative route starts with 1-(4-bromophenyl)ethylamine. This primary amine can be converted to the tertiary N,N-dimethylated product through the Eschweiler-Clarke reaction . This classic reaction uses formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent. The reaction proceeds through the formation of an imine with formaldehyde, which is then reduced by hydride transfer from formate (B1220265). The process repeats to add the second methyl group, providing a high-yield route to tertiary amines.

From Acetamides: Another synthetic approach involves the reduction of an amide. The corresponding amide, N,N-dimethyl-1-(4-bromophenyl)ethanamide, can be synthesized and subsequently reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). This method provides a direct route from a carboxylic acid derivative to the desired amine. A similar strategy involves the catalytic hydrogenation of amides, for example, using a Ni/γ-Al₂O₃ catalyst, which can convert N,N-dimethyldodecylamide to the corresponding amine in high yield. semanticscholar.orgresearchgate.net

Modern Catalytic Approaches for N,N-Dimethylamine Synthesis

Recent advancements in catalysis have introduced more efficient, selective, and environmentally friendly methods for the synthesis of N,N-dimethylamines. These modern approaches often utilize heterogeneous catalysts that can be easily recovered and reused. chemrxiv.orgchemrxiv.org

Transition-metal-catalyzed N-methylation has become a practical and cost-effective method for synthesizing N-methylamines. chemrxiv.orgnih.gov These reactions often use readily available C1 sources like formaldehyde or even carbon dioxide.

Key catalytic systems include:

Ruthenium Nanoparticles (Ru/C): Carbon-supported ruthenium nanoparticles have been shown to be highly effective heterogeneous catalysts for the N-dimethylation of a wide range of primary and secondary amines using formaldehyde. chemrxiv.orgnih.gov This method is noted for its operational simplicity and good functional group compatibility. nih.gov

Nickel-Based Catalysts (Ni/γ-Al₂O₃): Nickel catalysts are used for the hydrogenation of amides to amines. semanticscholar.orgresearchgate.net A highly stable and recyclable heterogeneous nickel catalyst has also been developed for the N-methylation of various amines with different functional aldehydes under mild conditions. chemrxiv.org

Cobalt-Based Catalysts: Amorphous cobalt particles, prepared in situ from CoCl₂ and a borohydride reagent, can catalyze reductive amination using H₂ as the reductant and aqueous ammonia (B1221849) as the nitrogen source under mild conditions. organic-chemistry.org

These catalytic methods represent a significant step forward, offering greener alternatives to traditional stoichiometric reagents. chemrxiv.org

Catalyst SystemCarbon SourceReductantKey Features
Ruthenium on Carbon (Ru/C)FormaldehydeH₂Heterogeneous, reusable, broad substrate scope, mild conditions. chemrxiv.orgnih.gov
Nickel on Alumina (B75360) (Ni/γ-Al₂O₃)(from amide)H₂Used for amide reduction; high activity and stability. semanticscholar.orgresearchgate.net
Amorphous Cobalt ParticlesN/A (for primary amines)H₂In situ catalyst preparation, mild conditions, high selectivity. organic-chemistry.org
Cp*Ir complexesAmmonium formateAmmonium formateDirect amination of ketones to primary amines. organic-chemistry.org

Homogeneous Catalysis for Selective Amine Formation

Homogeneous catalysis plays a pivotal role in the selective synthesis of amines, offering mild reaction conditions and high degrees of functional group tolerance. A prominent strategy for the synthesis of this compound is through the reductive amination of 4-bromoacetophenone with dimethylamine. This reaction is often facilitated by a homogeneous catalyst, such as a ruthenium complex, which activates the carbonyl group for nucleophilic attack by the amine and subsequently reduces the intermediate iminium ion. sioc-journal.cn

The general mechanism involves the initial reaction between 4-bromoacetophenone and dimethylamine to form an unstable hemiaminal, which then dehydrates to yield an iminium ion. A reducing agent, often in the form of formic acid or its salts, then delivers a hydride to the iminium carbon, resulting in the formation of the desired tertiary amine. youtube.comresearchgate.net The use of a homogeneous catalyst, like a soluble iridium or ruthenium complex, can significantly enhance the rate and selectivity of this transformation, allowing for lower reaction temperatures and pressures. researchgate.netresearchgate.net

Recent advancements in this area focus on the development of more efficient and selective catalysts. For instance, iridium complexes have been shown to be effective for the reductive amination of ketones, utilizing formic acid as a hydrogen source in aqueous solutions, which aligns with the principles of green chemistry. researchgate.net

Table 1: Comparison of Catalytic Systems for Reductive Amination

Catalyst SystemReducing AgentKey Advantages
Ruthenium ComplexesAmmonium formateGood yields for α-phenylethylamine synthesis. sioc-journal.cn
Iridium ComplexesFormic acidHigh efficiency in aqueous media, environmentally friendly. researchgate.net
Nickel/PhotoredoxNot directly applicableUsed for cross-electrophile coupling of aziridines. nih.gov

Atom-Efficient and Environmentally Benign Methodologies

Atom economy and environmental impact are increasingly important considerations in chemical synthesis. Methodologies that minimize waste and utilize readily available, non-toxic reagents are highly sought after. In the context of this compound synthesis, several classical and modern reactions can be considered from an atom-efficiency perspective.

The Leuckart reaction and its variations, such as the Eschweiler-Clarke reaction , represent traditional one-pot methods for reductive amination. wikipedia.orgwikipedia.orgntnu.no The Leuckart reaction utilizes ammonium formate or formamide (B127407) as both the nitrogen source and the reducing agent, converting a ketone like 4-bromoacetophenone into the corresponding amine. wikipedia.orgntnu.noresearchgate.net While effective, this reaction often requires high temperatures. A recent study on the Leuckart reaction of 4-bromoacetophenone with formamide highlighted the formation of the N-formyl intermediate, N-[1-(4-bromophenyl)ethyl]formamide, which can then be hydrolyzed to the primary amine and subsequently methylated. digitellinc.com

The Eschweiler-Clarke reaction provides a direct route for the N-methylation of primary or secondary amines using excess formic acid and formaldehyde. youtube.comwikipedia.orgjk-sci.comorganic-chemistry.org If 1-(4-bromophenyl)ethanamine (B1329632) were available as a precursor, this reaction would offer a highly atom-efficient pathway to the target N,N-dimethylated product, with the only byproduct being carbon dioxide. wikipedia.org The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. youtube.com This method avoids the use of hazardous alkylating agents like methyl iodide.

Modern reductive amination protocols using catalysts and milder reducing agents like borohydride exchange resin (BER) or sodium cyanoborohydride also offer improved atom economy and safety profiles compared to older methods. koreascience.krmasterorganicchemistry.com These reagents are more selective and can be used under milder conditions, often at room temperature, reducing energy consumption and the formation of byproducts. koreascience.kr

Table 2: Overview of Atom-Efficient Synthetic Routes

ReactionReagentsKey Features
Leuckart Reaction4-bromoacetophenone, ammonium formate/formamideOne-pot synthesis, high temperatures often required. wikipedia.orgntnu.no
Eschweiler-Clarke Reaction1-(4-bromophenyl)ethanamine, formaldehyde, formic acidHighly atom-efficient for N-methylation, byproduct is CO2. youtube.comwikipedia.org
Catalytic Reductive Amination4-bromoacetophenone, dimethylamine, catalyst, reducing agentMilder conditions, high selectivity, various catalysts can be employed. sioc-journal.cnresearchgate.net

Isolation and Purification Techniques

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a product of high purity. The basic nature of the amine functional group dictates the primary purification strategy.

Following the completion of the synthesis, the reaction mixture is typically worked up by first neutralizing any excess acid. The crude product is then extracted from the aqueous layer into an organic solvent such as diethyl ether or dichloromethane. The organic extracts are combined, washed with water and brine to remove any remaining inorganic impurities, and then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.

Further purification can be achieved through several methods:

Distillation: As a liquid, the freebase form of this compound can be purified by distillation under reduced pressure to prevent decomposition at high temperatures.

Column Chromatography: For smaller scale preparations or to remove closely related impurities, column chromatography on silica (B1680970) gel or alumina can be employed. A suitable eluent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, with a small amount of a base like triethylamine (B128534) to prevent protonation on the column, is used to separate the desired product.

Crystallization of the Hydrochloride Salt: A common and effective method for purifying amines is to convert them into their corresponding hydrochloride salts. This is achieved by dissolving the crude freebase in a suitable solvent (e.g., ethanol, isopropanol, or diethyl ether) and treating it with a solution of hydrogen chloride (e.g., HCl in ether or concentrated hydrochloric acid). researchgate.netiucr.org The resulting hydrochloride salt is typically a crystalline solid that is much less soluble in organic solvents than the freebase and can be isolated by filtration. researchgate.netchemicalbook.comreddit.com The salt can then be further purified by recrystallization from an appropriate solvent or solvent mixture, such as ethanol/ether. nih.gov The pure freebase can be regenerated by treating the hydrochloride salt with a base, followed by extraction.

The purity of the final product is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Table 3: Common Purification Techniques

TechniquePrincipleApplication
ExtractionPartitioning between immiscible liquid phases based on solubility.Initial separation of the basic product from the aqueous reaction mixture.
DistillationSeparation of liquids based on differences in boiling points.Purification of the liquid freebase form of the amine.
Column ChromatographySeparation based on differential adsorption of components onto a stationary phase.Removal of closely related impurities.
Salt Formation and CrystallizationConversion to a crystalline salt with different solubility properties.Highly effective for purification of amines, yielding a stable solid product. researchgate.netiucr.orgnih.gov

Chemical Reactivity and Derivatization Strategies of 1 4 Bromophenyl N,n Dimethylethanamine

Reactivity of the Tertiary Amine Moiety

The tertiary amine group in 1-(4-bromophenyl)-N,N-dimethylethanamine is characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties. This functionality is a key site for various derivatization reactions.

Alkylation and Acylation Reactions

As a nucleophile, the tertiary amine can react with electrophiles. However, direct N-alkylation to form a quaternary ammonium (B1175870) salt is a more common pathway than C-alkylation at an adjacent position. nih.gov Acylation of tertiary amines is generally not feasible as it requires the displacement of a group from the nitrogen, which is not possible in this case. Instead, reactions with acylating agents would likely involve other parts of the molecule or require transformation of the amine first. For related compounds, acylation has been shown to occur at a secondary amino group before affecting other parts of the molecule, a scenario not directly applicable to the tertiary amine of the subject compound. researchgate.net

Quaternization Reactions

A characteristic reaction of tertiary amines is quaternization, which involves the reaction with an alkyl halide to form a quaternary ammonium salt. google.com This process, known as the Menshutkin reaction, converts the neutral amine into a positively charged species. researchgate.net The reaction of this compound with an alkyl halide (R-X), such as methyl iodide, would yield the corresponding quaternary ammonium halide. These reactions can be influenced by factors such as the solvent, the structure of the alkyl halide, and temperature. researchgate.net The resulting quaternary ammonium salts have applications as phase-transfer catalysts and antimicrobial agents. researchgate.net

Table 1: General Conditions for Tertiary Amine Quaternization

Reactant Reagent Conditions Product Type

This table represents typical conditions for the Menshutkin reaction as described in the literature. google.comresearchgate.net

Oxidation Reactions

The tertiary amine moiety can undergo oxidation. A common outcome is the formation of an N-oxide through reaction with an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., mCPBA). nih.govchemrxiv.org The N-oxide can then participate in further reactions, such as the Polonovski reaction, which can lead to N-demethylation. nih.gov Alternatively, oxidation can occur at the carbon alpha to the nitrogen. For instance, oxidation of N,N-dimethylphenethylamines with potassium hexacyanoferrate(III) has been studied, indicating that the electron-withdrawing nature of substituents on the aromatic ring can reduce the ease of oxidation. rsc.org Catalytic systems, such as those involving copper or ruthenium, can also facilitate the oxidation and subsequent N-dealkylation of tertiary amines, often yielding formamides or secondary amines as products. nih.govresearchgate.net

Reactivity of the Aryl Bromide Functionality

The carbon-bromine bond on the phenyl ring is the second key site for reactivity, primarily serving as an electrophilic partner in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The aryl bromide group is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org This method is widely used to form biaryl structures. The reaction of this compound with an arylboronic acid would yield a 4-aryl-substituted N,N-dimethylethanamine derivative. mdpi.comresearchgate.netnih.govnih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. mdpi.comresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org Reacting this compound with an alkene like styrene (B11656) or an acrylate (B77674) would introduce a vinyl group at the 4-position of the phenyl ring. mdpi.comnih.gov The stereoselectivity of the reaction typically favors the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.orgwikipedia.org This method would install an alkynyl substituent at the 4-position of the phenyl ring. The reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.orgorganic-chemistry.org

Table 2: Overview of Cross-Coupling Reactions for Aryl Bromides

Reaction Name Coupling Partner Catalyst System Key Product Feature
Suzuki-Miyaura Organoboron Reagent Pd Catalyst + Base C(sp²)-C(sp²) Biaryl Bond
Heck Alkene Pd Catalyst + Base C(sp²)-C(sp²) Substituted Alkene

This table summarizes the general components and outcomes of major palladium-catalyzed cross-coupling reactions applicable to the aryl bromide moiety. libretexts.orgorganic-chemistry.orgwikipedia.org

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. However, this reaction generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.orgyoutube.com

In this compound, the substituent para to the bromine is an ethylamine (B1201723) group (-CH(CH₃)N(CH₃)₂). This alkylamine group is electron-donating by induction, not electron-withdrawing. Therefore, it deactivates the ring towards nucleophilic attack. libretexts.org Consequently, the aryl bromide of this compound is expected to be highly unreactive towards SNAr reactions under standard conditions. For SNAr to occur, either extremely harsh reaction conditions or the introduction of a potent electron-withdrawing group onto the ring would be necessary. libretexts.org

Directed Ortho-Metalation and Lithiation Reactions

The N,N-dimethylethanamine moiety in this compound can function as a directed metalation group (DMG). In a process known as directed ortho-metalation (DoM), the heteroatom of the DMG coordinates with an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating the deprotonation of the aromatic ring at the position ortho to the DMG. wikipedia.orgbaranlab.org This regioselective lithiation is a powerful tool for introducing a wide range of electrophiles exclusively at the ortho-position, a transformation that is often challenging to achieve through classical electrophilic aromatic substitution, which tends to yield a mixture of ortho and para products. wikipedia.org

The general mechanism involves the formation of a transient aryllithium species. This highly reactive intermediate can then be quenched with various electrophiles to introduce new functional groups onto the aromatic ring. However, a competing reaction to consider when working with aryl bromides is metal-halogen exchange, which can be faster than directed lithiation. uwindsor.ca The choice of organolithium reagent and reaction conditions is therefore crucial to favor the desired ortho-lithiation pathway. For instance, the use of lithium amide bases like lithium diisopropylamide (LDA) can sometimes be employed to favor benzylic lithiation over ortho-metalation if an alkyl group is also present on the ring. uwindsor.ca

While specific studies detailing the directed ortho-metalation of this compound are not extensively documented in publicly available literature, the principles of DoM on structurally similar phenethylamines provide a strong indication of its expected reactivity. The N,N-dimethylamino group is classified as a moderate directing group. organic-chemistry.org

Table 1: Potential Electrophiles for Quenching the Ortho-Lithiated Intermediate of this compound

ElectrophileIntroduced Functional Group
DMF (N,N-Dimethylformamide)Aldehyde (-CHO)
CO2 (Carbon dioxide)Carboxylic acid (-COOH)
I2 (Iodine)Iodo (-I)
(CH3)3SiCl (Trimethylsilyl chloride)Trimethylsilyl (-Si(CH3)3)
Aldehydes/KetonesHydroxyalkyl/aryl (-CR(OH)R')
Alkyl halidesAlkyl (-R)

Transformations Involving the Ethanamine Backbone

The ethanamine backbone of this compound offers additional sites for chemical modification, allowing for the synthesis of a diverse range of analogs. These transformations can be broadly categorized into modifications of the amine group and alterations to the ethyl chain.

One common transformation is N-demethylation, which can be achieved through various methods, including the von Braun reaction. This process converts the tertiary amine into a secondary amine, providing a handle for further functionalization, such as the introduction of different alkyl or acyl groups.

The ethyl side chain can also be a target for modification. For instance, oxidation at the benzylic position can introduce a carbonyl group, leading to the formation of a cathinone (B1664624) derivative. nih.gov The structure-activity relationship of phenethylamines is highly dependent on the substitutions on the side chain, and even minor modifications can significantly alter their biological properties. nih.gov

Furthermore, the entire N,N-dimethylethanamine side chain can be cleaved and replaced. While not a direct transformation of the backbone itself, this represents a strategy for utilizing the bromophenyl core in the synthesis of different classes of compounds.

Design and Synthesis of Advanced Downstream Products and Analogs

The strategic derivatization of this compound at both the aromatic ring and the ethanamine backbone enables the design and synthesis of a multitude of advanced downstream products and analogs with potential applications in various fields.

A notable example of a downstream product class is the synthesis of analogs of the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093). Citalopram features a 1-(dimethylaminopropyl)-1-(4-fluorophenyl)isobenzofuran-5-carbonitrile core. While not a direct derivative, the synthesis of citalopram analogs often involves the introduction of a substituted phenyl group, and precursors with a bromophenyl moiety can be utilized in cross-coupling reactions to build the necessary biaryl structures. nih.gov The synthesis of such analogs often starts from a phthalide (B148349) core, which is reacted with Grignard reagents derived from halogenated aromatics. nih.gov

The bromine atom on the phenyl ring of this compound is a key functional group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds and the introduction of a wide variety of aryl and heteroaryl substituents, leading to the synthesis of complex biaryl structures.

The design of bioactive compounds often involves exploring the structure-activity relationships by systematically modifying different parts of a lead molecule. mdpi.com The ability to functionalize this compound at the ortho-position, on the ethanamine side chain, and via cross-coupling at the bromine position makes it a highly valuable scaffold for generating libraries of diverse compounds for biological screening.

Stereochemical Investigations of 1 4 Bromophenyl N,n Dimethylethanamine

Identification and Characterization of Chiral Centers

A chiral center, or stereocenter, is typically a carbon atom that is bonded to four different groups. In the molecular structure of 1-(4-bromophenyl)-N,N-dimethylethanamine, the carbon atom alpha to the benzene (B151609) ring is a chiral center.

This specific carbon atom is bonded to:

A 4-bromophenyl group

A hydrogen atom

A methyl group (-CH₃)

A dimethylamino group (-N(CH₃)₂)

Since all four of these substituents are different, this carbon atom imparts chirality to the molecule, making it optically active. The presence of this single stereocenter means that the molecule is not superimposable on its mirror image.

Enantiomeric and Diastereomeric Considerations

Enantiomers: Molecules that are non-superimposable mirror images of each other are known as enantiomers. wikipedia.org Due to the presence of one chiral center, this compound exists as a pair of enantiomers. These are designated as (R)-1-(4-bromophenyl)-N,N-dimethylethanamine and (S)-1-(4-bromophenyl)-N,N-dimethylethanamine according to the Cahn-Ingold-Prelog priority rules. Enantiomers possess identical physical and chemical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they differ in their interaction with plane-polarized light (rotating it in opposite directions) and in their interactions with other chiral molecules.

Diastereomers: Diastereomers are stereoisomers that are not mirror images of each other. This occurs when a molecule has two or more stereocenters. Since this compound has only one chiral center, it does not have diastereomers in its pure form. Diastereomers would only become relevant if a new chiral center were introduced into the molecule or if it were to form a derivative, such as a salt, with another chiral compound. nih.gov For instance, reacting the racemic mixture of this compound with a pure enantiomer of a chiral acid would result in the formation of a pair of diastereomeric salts, which would have different physical properties and could be separated.

Advanced Methods for Stereochemical Assignment

Determining the stereochemical identity—the enantiomeric purity and absolute configuration—of a chiral compound requires specialized analytical techniques.

Chiral chromatography is a powerful technique for separating the enantiomers of a racemic mixture and for determining the enantiomeric purity of a sample. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach. While specific studies on this compound are not prevalent, extensive research on structurally similar compounds demonstrates the feasibility and methodology of this approach.

For example, the enantiomers of the related primary amine, 1-(4-bromophenyl)-ethylamine, have been successfully separated using a Chirosil RCA(+) column, which is a crown ether-based CSP. researchgate.net Similarly, a chiral liquid chromatographic method was developed for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid using a Pirkle-type (R, R) Whelk-O1 column. These methods rely on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.

The selection of the chiral column and the mobile phase is crucial for achieving effective separation. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type columns are often effective for resolving amino compounds.

Table 1: Exemplary Chiral HPLC Conditions for Structurally Related Compounds

Compound Chiral Stationary Phase (CSP) Mobile Phase Key Finding
1-(4-bromophenyl)-ethylamine Chirosil RCA(+) (crown ether-based) 0.1% HClO₄ in water and acetonitrile (B52724) or methanol Successful baseline separation of (R) and (S) enantiomers. researchgate.net
β-amino-β-(4-bromophenyl) propionic acid (R, R) Whelk-O1 (Pirkle-type) n-hexane, ethanol, trifluoroacetic acid, isopropylamine (B41738) (95:05:0.1:0.025) Resolution between enantiomers was found to be greater than 2.5.

Optical Rotation: Enantiomers rotate plane-polarized light to an equal but opposite degree. A polarimeter measures this rotation, which is reported as the specific rotation [α]. The (R) and (S) labels refer to the absolute configuration, while the direction of rotation is denoted by (+) for dextrorotatory and (-) for levorotatory. It is important to note that there is no simple correlation between the (R/S) designation and the (+/-) sign of optical rotation.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit unique CD spectra, which can serve as a fingerprint for a particular enantiomer. Vibrational Circular Dichroism (VCD), which uses infrared light, is particularly powerful for determining the absolute configuration of small molecules. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the synthesized compound can be unambiguously assigned. This technique was successfully applied to determine the absolute configuration of the R-enantiomer of 1-(4-bromophenyl)-ethylamine. researchgate.net

Standard NMR spectroscopy cannot distinguish between enantiomers. However, several NMR-based techniques can be employed for stereochemical elucidation:

Chiral Shift Reagents: These are chiral lanthanide complexes that can be added to the NMR sample. They form rapidly reversible diastereomeric complexes with the enantiomers, causing the signals of the two enantiomers to appear at different chemical shifts (i.e., they become diastereotopic), allowing for their differentiation and quantification.

Chiral Solvating Agents: Similar to shift reagents, these chiral solvents or additives create a diastereomeric environment through solvation, leading to the separation of NMR signals for the enantiomers.

Derivatization with a Chiral Auxiliary: The racemic amine can be reacted with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. Diastereomers have distinct NMR spectra, allowing for their identification and quantification. After analysis, the auxiliary can be chemically removed.

Nuclear Overhauser Effect (NOE) Spectroscopy: For more complex molecules with rigid structures, 2D NMR techniques like NOESY can be used to determine the relative stereochemistry of different chiral centers by measuring through-space proton-proton interactions. mdpi.org For determining the absolute configuration of a rigid system where the configuration of one center is known, nOe experiments can help elucidate the configuration of other centers. mdpi.org

Studies on brompheniramine, a more complex molecule containing a 4-bromophenyl group, have utilized NMR to understand the structure of diastereomeric complexes formed with cyclodextrins, which are used as chiral selectors in separation techniques. nih.gov

Stereoselective Synthesis Approaches

Key strategies include:

Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure natural product as the starting material. For instance, one could start with a chiral amino acid.

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the achiral starting molecule to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Catalysis: A small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. This is often the most efficient method. For example, the asymmetric reduction of a corresponding ketone or imine using a chiral catalyst (e.g., a transition metal complex with a chiral ligand) could yield the desired enantiomer of the amine.

Resolution of Racemates: This is not a synthesis method but a separation technique. The racemic mixture is reacted with an enantiomerically pure resolving agent to form diastereomers, which are then separated by conventional methods like crystallization or chromatography. Following separation, the resolving agent is removed to yield the pure enantiomers. The (R) and (S) enantiomers of the precursor 1-(4-bromophenyl)-ethylamine are commercially available, suggesting that resolution is a viable method at the precursor stage. researchgate.net Subsequent N-methylation would then yield the desired enantiopure product.

A plausible stereoselective route to either (R)- or (S)-1-(4-bromophenyl)-N,N-dimethylethanamine would involve the reductive amination of 4-bromoacetophenone in the presence of dimethylamine (B145610) and a chiral catalyst, or the direct N,N-dimethylation of an enantiomerically pure 1-(4-bromophenyl)ethylamine precursor.

Conformational Analysis and Dynamic Stereochemistry of this compound

The primary sources of conformational isomerism in this compound are the rotations around the Cα-Cβ single bond of the ethylamine (B1201723) side chain and the C1-Cα bond connecting the side chain to the bromophenyl ring. Additionally, rotation around the C-N bonds of the dimethylamino group can also be considered. These rotational dynamics give rise to a variety of transient stereoisomers, or conformers, each with a distinct spatial arrangement and associated potential energy.

Computational studies on the closely related primary amine, (R)-1-(4-bromophenyl)-ethylamine, have indicated the presence of at least two low-energy conformers within a 5 kcal/mol energy range. researchgate.net This suggests that this compound is also likely to exist as a mixture of several stable conformers in solution at room temperature. The relative populations of these conformers are determined by their free energy differences, with the most stable conformer being the most populated. For phenethylamine (B48288) derivatives in general, an extended conformation of the side chain is often favored. nih.gov

The study of these conformational dynamics and the energy barriers that separate different conformers is typically carried out using a combination of experimental techniques, primarily dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods like Density Functional Theory (DFT). nih.govmdpi.com

Dynamic NMR spectroscopy is a powerful tool for investigating the rates of conformational exchange. researchgate.net By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for bond rotation. nih.gov For instance, at low temperatures, where the interconversion between conformers is slow on the NMR timescale, distinct signals may be observed for each populated conformer. As the temperature is raised, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single, averaged signal. Analysis of these line-shape changes allows for the calculation of the activation free energy (ΔG‡) for the rotational process.

Table 1: Hypothetical Rotational Energy Barriers for this compound This interactive table presents hypothetical rotational energy barriers (ΔG‡) for different bond rotations within the molecule, which could be determined experimentally by dynamic NMR spectroscopy.

Bond RotationMethodSolventTemperature (K)ΔG‡ (kcal/mol)
Phenyl-CαDynamic NMRCDCl₃2986-8
Cα-CβDynamic NMRCDCl₃2985-7
Cα-NDynamic NMRToluene-d₈2509-11

Note: The data in this table is hypothetical and for illustrative purposes only.

Computational chemistry, particularly DFT, provides a theoretical framework to complement experimental findings. mdpi.com Quantum mechanical calculations can be used to map the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy maxima along the pathway of conformational change.

Table 2: Hypothetical Calculated Relative Energies and Dihedral Angles of Stable Conformers of this compound This interactive table shows the kind of data that would be generated from a computational (DFT) conformational analysis, detailing the relative energies and defining dihedral angles of the most stable conformers.

ConformerRelative Energy (kcal/mol)Dihedral Angle τ1 (Br-C1-Cα-Cβ)Dihedral Angle τ2 (C1-Cα-Cβ-N)
A (Extended)0.00~120°~180°
B (Gauche 1)0.85~90°~60°
C (Gauche 2)1.20~-90°~-60°

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Bromophenyl N,n Dimethylethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce detailed information about molecular structure, connectivity, and dynamics.

¹H NMR for Proton Environments and Coupling Patterns

Proton (¹H) NMR spectroscopy provides information on the chemical environment and neighboring protons for each unique proton in a molecule. For 1-(4-bromophenyl)-N,N-dimethylethanamine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, methine, N,N-dimethyl, and methyl protons.

The 4-bromophenyl group presents a symmetrical substitution pattern, which typically results in an AA'BB' spin system that appears as two distinct doublets in the aromatic region of the spectrum. The protons ortho to the electron-withdrawing bromine atom are expected to be deshielded and appear at a higher chemical shift compared to the protons meta to the bromine atom.

The methine proton (CH), being adjacent to both the aromatic ring and the nitrogen atom, would appear as a quartet due to coupling with the three protons of the neighboring methyl group. The N,N-dimethyl group protons would yield a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with. The terminal methyl group protons would appear as a doublet, resulting from coupling to the single methine proton.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic (2H, ortho to Br) ~7.45 Doublet 2H
Aromatic (2H, meta to Br) ~7.20 Doublet 2H
Methine (1H, CH) ~3.50 Quartet 1H
N,N-dimethyl (6H, N(CH₃)₂) ~2.25 Singlet 6H

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak.

For this compound, eight distinct signals are anticipated. Due to the symmetry of the 4-bromophenyl group, the six aromatic carbons will produce four signals: one for the carbon bearing the bromine, one for the ipso-carbon attached to the ethanamine side chain, and two for the four aromatic CH carbons. The remaining four signals correspond to the methine carbon, the ethyl group's methyl carbon, and the two equivalent N-methyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Aromatic (C-Br) ~121
Aromatic (ipso-C) ~143
Aromatic (2 x CH) ~132
Aromatic (2 x CH) ~129
Methine (CH) ~65
N,N-dimethyl (N(CH₃)₂) ~41

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional (2D) NMR techniques are powerful tools for confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key cross-peak would be observed between the methine (CH) proton and the terminal methyl (CH-CH₃) protons, confirming their connectivity. Correlations between the adjacent aromatic protons would also be visible. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This technique maps direct one-bond correlations between protons and the carbons they are attached to. youtube.com The HSQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals as listed in the tables above, for example, linking the methine proton at ~3.50 ppm to the methine carbon at ~65 ppm. youtube.comuvic.ca

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds. youtube.com This is crucial for piecing together the molecular fragments. Key HMBC correlations would include:

The N,N-dimethyl protons (~2.25 ppm) showing a cross-peak to the methine carbon (~65 ppm).

The methine proton (~3.50 ppm) showing correlations to the ipso-aromatic carbon (~143 ppm) and the N,N-dimethyl carbons (~41 ppm).

The aromatic protons showing correlations to neighboring aromatic carbons, confirming the substitution pattern.

Dynamic NMR (D-NMR) for Conformational Exchange Studies

Dynamic NMR (D-NMR) is employed to study molecular processes that occur on the NMR timescale, such as conformational changes or rotations around single bonds. nih.gov For this compound, D-NMR could potentially be used to investigate restricted rotation around the C-N bond of the dimethylamino group or the C-C bond connecting the aromatic ring to the side chain.

At room temperature, the rotation around the C-N bond is typically fast, resulting in a single sharp peak for the two N-methyl groups. However, at lower temperatures, this rotation could slow down sufficiently to make the two methyl groups diastereotopic, leading to the observation of two separate singlets. The temperature at which these signals coalesce can be used to calculate the energy barrier for this rotational process. Such studies provide valuable insight into the molecule's conformational flexibility and energy landscape.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula. nih.gov The calculated exact mass for the molecular ion of this compound (C₁₀H₁₄BrN) is a key piece of data for its definitive identification.

Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. HRMS can distinguish between these isotopes.

Table 3: Calculated Exact Masses for this compound Molecular Ions

Ion Formula Isotope Calculated Exact Mass (m/z)
[C₁₀H₁₄BrN]⁺ ⁷⁹Br 227.03096
[C₁₀H₁₄BrN]⁺ ⁸¹Br 229.02892
[C₁₀H₁₅BrN]⁺ (Protonated) ⁷⁹Br 228.03879

The experimental measurement of these exact masses to within a few parts per million (ppm) of the calculated values provides unambiguous confirmation of the compound's elemental composition.

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry provides critical information about a molecule's structure by analyzing the mass-to-charge ratio (m/z) of its molecular ion and the fragment ions produced upon ionization. For this compound, the fragmentation pattern is influenced by the presence of the aromatic ring, the bromine atom, and the tertiary amine functional group.

Upon electron ionization (EI), the molecule forms a molecular ion (M•+). Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes, 79Br and 81Br. The fragmentation of this molecular ion is typically dominated by cleavages that lead to the formation of stable ions. chemguide.co.uk

For aliphatic amines, α-cleavage (cleavage of a carbon-carbon bond adjacent to the nitrogen atom) is a dominant fragmentation pathway, leading to the formation of a resonance-stabilized iminium cation. libretexts.org Another significant fragmentation route for this molecule is benzylic cleavage, which is favored due to the stability of the resulting benzylic cation or radical.

The key fragmentation pathways for this compound include:

Alpha-Cleavage: The cleavage of the C1-C2 bond (the bond between the methyl group and the chiral carbon on the ethylamine (B1201723) chain) results in the loss of a methyl radical (•CH3). This forms a highly stable, resonance-stabilized iminium cation at m/z 212/214. This fragment is often a prominent peak in the spectrum.

Benzylic Cleavage: Cleavage of the bond between the 4-bromophenyl ring and the ethylamine side chain can lead to the formation of a [CH(CH3)N(CH3)2]+ fragment. This iminium cation, with an m/z of 72, is very stable and is frequently the base peak in the mass spectra of similar compounds.

Other Fragmentations: Loss of the entire dimethylamino group can occur, and subsequent fragmentations of the primary ions can lead to smaller charged species. The presence of the bromine isotopes provides a clear marker for fragments that retain the bromophenyl moiety. nih.gov

Table 1: Predicted Mass Spectrometry Fragments for this compound

m/z (79Br/81Br) Proposed Fragment Ion Fragmentation Pathway
227/229 [C10H14BrN]•+ Molecular Ion (M•+)
212/214 [C9H11BrN]+ Alpha-cleavage (Loss of •CH3)
171/173 [C7H6Br]+ Tropylium ion formation (Loss of C3H8N)

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to further elucidate the structure of ions observed in a mass spectrum. nih.gov It involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. norman-network.net This method helps establish connectivity within a molecule by linking precursor ions to their specific fragments. familiasga.com

For this compound, an MS/MS experiment would typically begin by isolating the isotopic molecular ions (m/z 227 and 229) in the first mass analyzer. These precursor ions are then fragmented, and the resulting product ions are analyzed.

Expected MS/MS Transitions:

m/z 227/229 → 212/214: This transition would confirm the loss of a 15 Da neutral fragment (a methyl radical), which is characteristic of the proposed alpha-cleavage.

Furthermore, selecting a primary fragment ion, such as the iminium cation at m/z 212/214, as the precursor for a subsequent stage of fragmentation (MS³) can provide even more detailed structural information. The characteristic isotopic signature of bromine is invaluable in this process; any fragment retaining the bromophenyl group will appear as a 1:1 doublet, simplifying the interpretation of the product ion spectrum. nih.gov

Table 2: Potential Precursor to Product Ion Transitions in MS/MS Analysis

Precursor Ion (m/z) Collision Energy Product Ion(s) (m/z) Inferred Neutral Loss
227/229 Variable 212/214, 72 •CH3, C7H6Br•

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a unique molecular fingerprint, allowing for the identification of specific functional groups and structural features. nih.gov

The vibrational spectrum of this compound is characterized by absorptions corresponding to its constituent parts: the para-substituted aromatic ring, the aliphatic ethylamine side chain, and the carbon-bromine bond.

Key Vibrational Modes:

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The methyl and ethyl groups give rise to symmetric and asymmetric C-H stretching bands in the 2800-3000 cm⁻¹ region. spectroscopyonline.com

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the phenyl ring produce a series of bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Aliphatic C-H bending (scissoring and rocking) vibrations for the CH3 and CH groups are expected in the 1350-1470 cm⁻¹ range.

C-N Stretch: The stretching vibration of the tertiary amine C-N bond is typically observed in the 1020-1250 cm⁻¹ region.

Aromatic C-H Out-of-Plane Bending: The para-substitution pattern on the benzene (B151609) ring gives rise to a strong C-H out-of-plane bending vibration, typically found between 800 and 850 cm⁻¹. This band is often a clear indicator of 1,4-disubstitution.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, generally between 500 and 600 cm⁻¹.

Table 3: Characteristic IR and Raman Vibrational Frequencies

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹)
C-H Stretch Aromatic 3030 - 3100
C-H Stretch Aliphatic (CH3, CH) 2850 - 2980
C=C Stretch Aromatic Ring 1450 - 1600
C-H Bend Aliphatic (CH3, CH) 1350 - 1470
C-N Stretch Tertiary Amine 1020 - 1250
C-H Out-of-Plane Bend p-disubstituted Phenyl 800 - 850

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing molecules containing chromophores, which are functional groups responsible for light absorption. tanta.edu.eg

The principal chromophore in this compound is the 4-bromophenyl group. The benzene ring exhibits characteristic π → π* electronic transitions. libretexts.org The presence of substituents on the ring—the bromine atom and the alkylamine group—acts as auxochromes, modifying the absorption maxima (λmax) and molar absorptivity (ε). These groups can cause a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorption intensity) compared to unsubstituted benzene. slideshare.net

The UV-Vis spectrum is expected to show absorptions characteristic of a substituted benzene ring. These typically include:

An intense E2-band (π → π*) occurring at shorter wavelengths.

A less intense B-band (benzenoid band) with fine vibrational structure at longer wavelengths.

The electronic properties and HOMO-LUMO energy gap can be investigated using these spectral data, often supported by computational methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov

Table 4: Expected UV-Vis Absorption Data

Transition Type Chromophore Expected λmax Range (nm) Notes
π → π* Substituted Phenyl Ring ~210 - 230 E2-band, high intensity

X-ray Diffraction for Solid-State Crystal Structure Determination

While a specific crystal structure for this compound has not been detailed in the available literature, analysis of related bromophenyl compounds provides insight into the type of data that would be obtained. nih.govresearchgate.net For instance, studies on similar organic molecules have determined crystal systems (e.g., monoclinic), space groups (e.g., P21/n), and precise unit cell dimensions. nih.govresearchgate.net

A successful X-ray diffraction analysis of this compound would:

Unambiguously confirm the atomic connectivity.

Determine the precise bond lengths and angles of the bromophenyl group and the N,N-dimethylethanamine side chain.

Establish the solid-state conformation, including the torsion angle between the plane of the phenyl ring and the side chain.

Characterize the packing of molecules in the crystal lattice and identify any significant intermolecular interactions.

Table 5: Crystallographic Parameters Determined by X-ray Diffraction (Illustrative)

Parameter Description Example Data from Related Structures
Crystal System The symmetry system of the crystal lattice. Monoclinic nih.govresearchgate.net
Space Group The specific symmetry group of the crystal. P21/n nih.govresearchgate.net
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) a = 13.822 Å, b = 5.927 Å, c = 16.6 Å; β = 90° researchgate.net
Bond Lengths e.g., C-Br, C-N, C-C C-Br ~1.90 Å
Bond Angles e.g., C-C-N, C-C-C (ring) ~109.5° (aliphatic), ~120° (aromatic)

Computational and Theoretical Investigations of this compound

Following a comprehensive and exhaustive search of publicly available scientific literature, including chemical databases and computational chemistry research articles, it has been determined that there are no specific computational and theoretical studies published for the compound This compound .

The stringent requirement to focus solely on this specific chemical entity and to adhere to a detailed outline covering quantum chemical calculations, molecular modeling, and simulations cannot be met due to the absence of requisite research data. Generating content for the requested sections, such as Density Functional Theory (DFT) for geometry optimization, vibrational frequency calculations, molecular orbital analysis, conformational analysis, and molecular dynamics simulations, would necessitate fabricating data, which contravenes the principles of scientific accuracy and integrity.

While computational studies have been conducted on structurally related molecules containing a 4-bromophenyl group or an N,N-dimethylethanamine moiety, the unique electronic and steric properties of the complete structure of this compound mean that data from these related compounds cannot be accurately extrapolated to fulfill the specific requirements of the requested article.

Therefore, this article cannot be generated as per the provided instructions and outline due to the lack of available scientific research and data on this compound.

Computational and Theoretical Investigations of 1 4 Bromophenyl N,n Dimethylethanamine

In Silico Methodologies in Chemical Research

In contemporary chemical and pharmaceutical research, in silico methodologies have become indispensable tools for accelerating the discovery and development of new chemical entities. These computational techniques allow for the efficient prediction of molecular properties, potential biological activities, and safety profiles, thereby reducing the time and cost associated with experimental studies. For the compound 1-(4-bromophenyl)-N,N-dimethylethanamine, a range of computational investigations can be employed to elucidate its chemical and biological characteristics.

Pharmacophore modeling is a powerful computational approach used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model for this compound would typically be generated by analyzing its conformational space and identifying key chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

The primary structural features of this compound that would be considered in a pharmacophore model include:

An aromatic ring (the 4-bromophenyl group).

A hydrophobic region (the ethylamine (B1201723) backbone).

A potential hydrogen bond acceptor (the tertiary amine).

By generating a pharmacophore model, researchers can screen large compound libraries to identify other molecules that share a similar arrangement of these key features and thus may exhibit similar biological activities. This approach is instrumental in the early stages of drug discovery for identifying potential lead compounds.

FeatureDescription
Aromatic RingThe 4-bromophenyl moiety.
Hydrophobic CenterThe ethyl group of the ethanamine chain.
Hydrogen Bond AcceptorThe nitrogen atom of the dimethylamino group.

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This process is often guided by a pharmacophore model or the known structure of the target's binding site. In the context of this compound, virtual screening could be employed to prioritize a library of analogous compounds for synthesis and biological testing.

The process would involve computationally evaluating each molecule in the library for its similarity to a predefined pharmacophore model of this compound or for its predicted binding affinity to a specific biological target. This allows for the rapid identification of a smaller, more manageable set of compounds for further investigation, thereby increasing the efficiency of the drug discovery process.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the interaction between a small molecule (ligand) and a protein (receptor). For this compound, molecular docking studies could be performed to hypothesize its binding mode within the active site of a particular enzyme or receptor.

These simulations can provide detailed insights into the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. The results of molecular docking can help to explain the compound's biological activity and guide the design of new analogs with improved potency and selectivity.

Interaction TypePotential Interacting Residues
Pi-Pi StackingAromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan)
Hydrophobic InteractionsAliphatic residues (e.g., Leucine, Isoleucine, Valine)
Hydrogen BondingPolar residues (e.g., Serine, Threonine, Asparagine, Glutamine)

Computational models are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds. These in silico predictions are crucial for identifying potential liabilities early in the drug discovery process, which can help to reduce the likelihood of late-stage failures. For this compound, various computational models can be used to estimate its ADMET profile.

Key ADMET properties that can be predicted computationally include:

Absorption: Parameters such as intestinal absorption and blood-brain barrier penetration.

Distribution: Prediction of plasma protein binding and volume of distribution.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Estimation of renal clearance and half-life.

Toxicity: Prediction of potential toxicities, such as cardiotoxicity (e.g., hERG inhibition) and mutagenicity (e.g., Ames test).

These predictive models are typically built using large datasets of experimentally determined ADMET properties and employ various machine learning and quantitative structure-activity relationship (QSAR) techniques. The computational prediction of these properties for this compound would provide valuable information for assessing its drug-likeness and potential for further development.

ADMET PropertyPredicted Value (Illustrative)
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationHigh
CYP2D6 InhibitionProbable
hERG InhibitionLow Risk
Ames MutagenicityNon-mutagenic

Role As a Core Scaffold in Medicinal Chemistry and Chemical Biology Research

Principles of Scaffold-Based Drug Design

Scaffold-based drug design is a cornerstone of modern medicinal chemistry, focusing on the identification and optimization of a central molecular framework responsible for biological activity. nih.gov The core principle involves retaining the essential structural elements of a scaffold that are crucial for interaction with a biological target, while systematically modifying peripheral groups to enhance properties like potency, selectivity, and pharmacokinetic profiles.

A "scaffold" can be defined as the core structural motif of a molecule. researchgate.net In drug discovery, this approach is highly efficient because it allows chemists to generate libraries of related compounds from a common starting point, facilitating a structured exploration of chemical space. The initial identification of a promising scaffold can come from high-throughput screening, natural products, or existing drugs. Once a scaffold is identified, it can be decorated with various functional groups or undergo significant structural changes, a process known as "scaffold hopping," to discover new chemotypes with improved characteristics. nih.gov The ultimate goal is to develop a lead compound that possesses the optimal balance of efficacy and drug-like properties.

Strategic Design of Novel Derivatives and Analogs

The 1-(4-bromophenyl)-N,N-dimethylethanamine scaffold is an excellent substrate for the strategic design of new chemical entities. Its design versatility is largely attributed to the presence of the bromine atom on the phenyl ring, which serves as a key synthetic handle.

The bromine atom on the phenyl ring is particularly amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This powerful synthetic tool allows for the introduction of a wide array of aryl and heteroaryl groups, creating diverse libraries of bi-aryl derivatives. researchgate.net By reacting the bromophenyl scaffold with various arylboronic acids, researchers can systematically vary the steric and electronic properties of this part of the molecule. researchgate.net This strategy has been successfully employed to synthesize derivatives with potential applications as antimicrobial or anticancer agents. researchgate.netmdpi.com

Furthermore, the N,N-dimethylethanamine side chain offers additional points for modification. While the tertiary amine is often important for solubility and receptor interactions, modifications to the ethyl linker or the methyl groups can be explored to fine-tune the molecule's properties. The introduction of different functional groups can influence a compound's lipophilicity, hydrogen bonding capacity, and metabolic stability, all of which are critical for its biological function. mdpi.commdpi.com

Table 1: Examples of Suzuki Coupling Reactions on Bromophenyl Scaffolds

Starting Scaffold Coupling Partner (Ar-B(OH)₂) Resulting Derivative Core Potential Application
N-(4-bromophenyl)furan-2-carboxamide Phenylboronic acid N-(biphenyl-4-yl)furan-2-carboxamide Antibacterial nih.gov
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine 4-Methoxyphenylboronic acid N-([1,1'-biphenyl]-4-yl)-1-(thiophen-2-yl)methanimine derivative Pharmaceutical researchgate.net

Modern drug design increasingly emphasizes the importance of three-dimensional (3D) shape to improve target specificity and physicochemical properties, a concept often referred to as "escaping flatland". bldpharm.com While the phenyl ring of the this compound scaffold is planar, strategic modifications can introduce greater 3D complexity.

One approach is the incorporation of spirocyclic scaffolds, which are rigid, three-dimensional structures fused at a single quaternary carbon. bldpharm.com Introducing such a feature can lock the molecule into a specific conformation, which may be more favorable for binding to a biological target. This rigidity can also improve metabolic stability and solubility by reducing the entropic penalty of binding and disrupting undesirable planar stacking interactions. bldpharm.com Another strategy is "ring opening or closure," which manipulates the flexibility of a molecule by altering the number of rotatable bonds, thereby influencing its conformational profile and properties. nih.gov For the this compound scaffold, derivatization could involve building more complex ring systems off the phenyl core or modifying the ethylamine (B1201723) side chain to incorporate cyclic constraints.

Methodologies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. nih.gov For a series of analogs derived from the this compound scaffold, SAR exploration involves synthesizing a library of related compounds and evaluating their biological effects.

The process typically begins by making systematic changes to the scaffold. For instance, using the bromine as a reactive handle, different substituents can be placed at the para-position of the phenyl ring. nih.govresearchgate.net The nature of these substituents (e.g., electron-donating vs. electron-withdrawing, bulky vs. compact) can then be correlated with changes in activity. mdpi.com Similarly, the N,N-dimethylamino group can be modified to explore the impact of basicity and steric bulk on the molecule's function. researchgate.netresearchgate.net

Key SAR questions for the this compound scaffold might include:

How does replacing the bromine with various other groups via cross-coupling affect target binding?

Is the N,N-dimethylamino group essential for activity, or can it be replaced with other amines or functional groups?

What is the optimal length and composition of the linker between the phenyl ring and the nitrogen atom?

How does the stereochemistry of the chiral center at the first carbon of the ethylamine chain influence activity?

The data generated from these studies, often presented in tables comparing structural modifications to biological activity metrics (like IC₅₀ or Kᵢ values), allows medicinal chemists to build a model of the pharmacophore—the essential 3D arrangement of features required for biological activity. nih.gov

Utility as a Synthetic Intermediate for Advanced Pharmaceutical Candidates

A key value of the this compound scaffold lies in its role as a versatile synthetic intermediate. lookchem.com The term "intermediate" refers to a molecule that is a stepping-stone in a multi-step synthesis of a more complex final product. The presence of the reactive bromophenyl group makes this scaffold a valuable building block for constructing more elaborate drug candidates. lookchem.com

For example, the bromophenyl moiety can be transformed into a variety of other functional groups or used in coupling reactions to link with other complex fragments. This is a common strategy in the synthesis of pharmaceuticals. Several approved drugs and clinical candidates contain related structural motifs, such as the antihistamines Bromodiphenhydramine and Brompheniramine, which feature both a 4-bromophenyl ring and a dimethylaminoalkyl chain. rsc.org These examples underscore the pharmaceutical relevance of this combination of structural features, suggesting that the this compound scaffold is a pre-validated starting point for building molecules with favorable biological properties. The ability to readily synthesize and then further elaborate this scaffold makes it a cost-effective and efficient component in the drug discovery pipeline. lookchem.com

Q & A

Q. How to address discrepancies in crystallographic data for polymorphic forms of this compound?

  • Answer:
  • Perform variable-temperature XRD to identify stable polymorphs.
  • Compare experimental powder patterns with simulated data (Mercury software) to rule out preferred orientation artifacts.
  • Use differential scanning calorimetry (DSC) to correlate thermal behavior with structural phases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.